molecular formula C13H20Cl2N4O2S B1204091 Homothiamineglycol CAS No. 53855-90-6

Homothiamineglycol

Cat. No. B1204091
CAS RN: 53855-90-6
M. Wt: 367.3 g/mol
InChI Key: DUQIQCWRJZJXMY-UHFFFAOYSA-M
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its reactions with other compounds and its stability under various conditions .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

  • High-throughput capillary electrophoretic method for determination of total aminothiols in plasma and urine :

    • This study describes a novel method for determining concentrations of biogenous aminothiols like homocysteine, cysteine, glutathione, cysteinylglycine, and others in plasma and urine (Lochman et al., 2003).
  • Polyamines and biosynthetic enzymes in the rat intestinal mucosa :

    • This research investigates the distributions of ornithine and S-adenosylmethionine decarboxylases and polyamine pools in the rat intestinal mucosa, which could be relevant to understanding the biological roles of compounds similar to Homothiamineglycol (Porter et al., 1980).
  • Polyamines as clinical laboratory tools :

    • This article provides an overview of polyamine structure, metabolism, and physiological roles, also discussing their role in cancer diagnosis and as antioxidant and antiglycation agents, which may be relevant for understanding the broader context of Homothiamineglycol's potential applications (Gugliucci, 2004).
  • Recent advances in the biochemistry of polyamines in eukaryotes :

    • Focusing on polyamine biochemistry, this paper discusses the roles of polyamines in cell growth and differentiation, which might offer indirect insights relevant to Homothiamineglycol (Pegg, 1986).
  • Polyamines and prostatic cancer :

    • This study explores the role of polyamines in prostatic growth and differentiation, and their potential as biomarkers and targets for chemotherapy of prostatic cancer, which could be indirectly relevant to understanding Homothiamineglycol (Schipper et al., 2003).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound .

properties

IUPAC Name

3-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]propane-1,2-diol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O2S.2ClH/c1-8-12(3-11(19)6-18)20-7-17(8)5-10-4-15-9(2)16-13(10)14;;/h4,7,11,18-19H,3,5-6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQIQCWRJZJXMY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(CO)O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968627
Record name 5-(2,3-Dihydroxypropyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homothiamineglycol

CAS RN

53855-90-6
Record name Homothiamineglycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053855906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2,3-Dihydroxypropyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Karrer, M Schoeller - Helvetica Chimica Acta, 1951 - cabdirect.org
The former substance, which is antagonistic for certain micro-organisms towards vitamin B 1, was synthesised by means of 2-amino-4-methyl-5 (ssγ-epoxy-propyl)-thiazole as starting …
Number of citations: 0 www.cabdirect.org

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